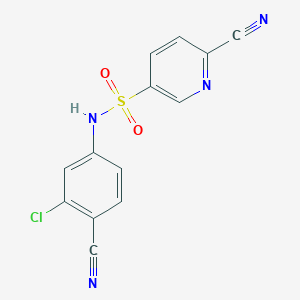
N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide (CCPS) is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCPS is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 386.82 g/mol.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of bacterial and fungal cells by disrupting cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation in animal models. This compound has also been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of solubility in organic solvents. This compound also exhibits a wide range of biological activities, making it useful for a variety of experimental applications. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are a number of potential future directions for research on N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer, bacterial and fungal infections, and other diseases. Another area of interest is the use of this compound as a diagnostic tool for the detection of certain diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of medicine and biotechnology.
Synthesis Methods
N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide can be synthesized using a variety of methods, including the reaction of 3-chloro-4-cyanophenyl isocyanate with 6-cyanopyridine-3-sulfonamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anticancer, antibacterial, antifungal, and antiviral activities. This compound has also been investigated for its potential use as a diagnostic tool in the detection of certain diseases.
properties
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O2S/c14-13-5-10(2-1-9(13)6-15)18-21(19,20)12-4-3-11(7-16)17-8-12/h1-5,8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZBCWBPAJCYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)C#N)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2481161.png)
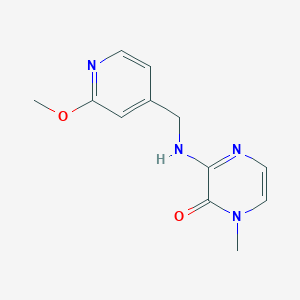

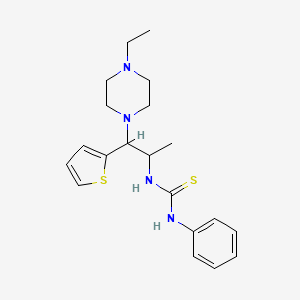

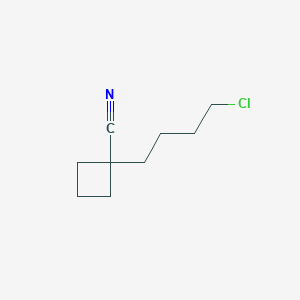
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2481174.png)
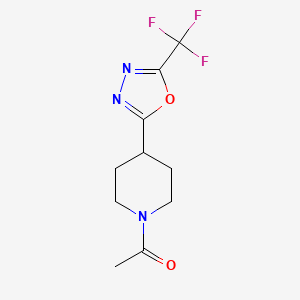
![ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2481178.png)
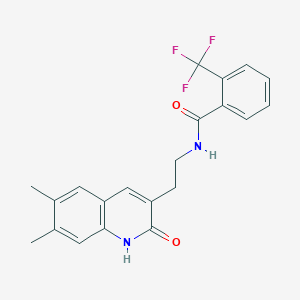
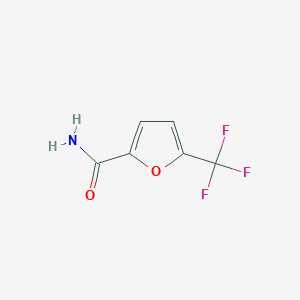
![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2481181.png)

